13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
The compound 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a polycyclic heteroaromatic molecule featuring a tricyclic core with fused pyrido[1,2-a]benzimidazole and carbonitrile moieties. The substitution of a 2-hydroxyethylamino group at position 13 and a propyl chain at position 11 distinguishes it from structurally related analogs. Its synthesis likely involves nucleophilic substitution or cyclocondensation strategies, as inferred from similar compounds in the evidence . The hydroxyethyl group enhances solubility in polar solvents, while the propyl chain may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-(2-hydroxyethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-2-5-12-10-16(19-8-9-22)21-15-7-4-3-6-14(15)20-17(21)13(12)11-18/h3-4,6-7,10,19,22H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWNZOJRYCIVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of substituted benzimidazoles with appropriate alkylating agents under controlled conditions . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .
Scientific Research Applications
13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 13-[(2-hydroxyethyl)amino]-11-propyl-1,8-diazatricyclo[7.4.0.0?,?]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Modifications
The target compound shares a tricyclic pyrido-benzimidazole-carbonitrile scaffold with analogs such as:
- Substituent Effects: The hydroxyethylamino group in the target compound improves aqueous solubility compared to the isobutylamino (logP ≈ 3.2) and chloro (logP ≈ 3.8) analogs . The dimethylaminoethylamino analog (logP ≈ 2.5) shows enhanced cellular uptake due to its tertiary amine, while the chloromethyl derivative exhibits higher reactivity, posing stability challenges . The 13-oxo analog lacks hydrogen-bonding capacity at C13, reducing interactions with polar protein residues compared to the hydroxyethylamino variant .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxyethyl group confers >10 mg/mL solubility in aqueous buffers (pH 7.4), outperforming chloro (2–5 mg/mL) and isobutylamino (3–6 mg/mL) analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C for the target compound, higher than the 13-chloro analog (185–190°C) due to intramolecular H-bonding .
- Metabolic Stability: In vitro microsomal assays indicate a half-life of >60 minutes for the hydroxyethylamino derivative, compared to <30 minutes for the chloromethyl analog, which undergoes rapid glutathione conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
